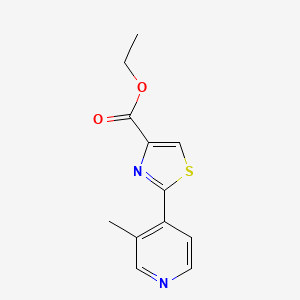
Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate typically involves the condensation of 3-methyl-4-pyridinecarboxaldehyde with thiosemicarbazide, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced thiazole compounds, and substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-Methylpyridin-3-yl)thiazole-4-carboxylate
- Ethyl 2-(3-Methylpyridin-2-yl)thiazole-4-carboxylate
- Ethyl 2-(3-Methylpyridin-5-yl)thiazole-4-carboxylate
Uniqueness
Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the pyridine and thiazole rings, which can influence its biological activity and chemical reactivity. The position of the methyl group and the ester functionality can significantly affect its interaction with biological targets and its overall pharmacokinetic properties .
Biological Activity
Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article will explore the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and detailed research findings.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Research indicates that the compound exhibits moderate to good activity against Gram-positive and Gram-negative bacteria, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 5.64 µM |
| Staphylococcus aureus | 11.29 µM |
| Escherichia coli | 8.33 µM |
| Pseudomonas aeruginosa | 13.40 µM |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it has shown efficacy against multiple cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| NCI-H522 (Lung) | 0.06 | 31.4 |
| HT29 (Colon) | 0.1 | 25.2 |
| MCF7 (Breast) | 0.25 | 41.0 |
The compound's mechanism appears to involve the inhibition of specific enzymes associated with cancer cell proliferation, making it a candidate for further development in cancer therapy .
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have reported that it significantly reduces inflammation in vitro and in vivo, with potential applications in treating inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that the compound effectively inhibited bacterial growth at concentrations below those required for conventional antibiotics, suggesting its potential as an alternative treatment .
Case Study 2: Cancer Cell Line Testing
In another study, the compound was tested on several cancer cell lines to assess its cytotoxic effects. The results showed significant growth inhibition across multiple lines, particularly in lung and colon cancers, highlighting its potential as an anticancer agent .
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
ethyl 2-(3-methylpyridin-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-7-17-11(14-10)9-4-5-13-6-8(9)2/h4-7H,3H2,1-2H3 |
InChI Key |
NYZVFCIGVSUCCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=NC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















